PI3K/mTOR Inhibitor-13 sodium
Description
Overview of the Phosphoinositide 3-Kinase (PI3K) Family and Isoforms
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. researchgate.net Mammals have eight PI3K isoforms, which are categorized into three classes (Class I, II, and III) based on their sequence homology, structure, and substrate preference. researchgate.netucl.ac.uknih.gov
Class I PI3Ks are the most studied and are primarily involved in signal transduction. ucl.ac.uk They are heterodimers, consisting of a catalytic and a regulatory subunit. nih.gov This class is further divided into Class IA and Class IB. researchgate.net
Class IA isoforms include p110α, p110β, and p110δ, which are activated by receptor tyrosine kinases (RTKs). researchgate.netaacrjournals.org
Class IB consists of the p110γ isoform, which is typically activated by G-protein-coupled receptors (GPCRs). aacrjournals.org While some isoforms are expressed widely, others like p110δ and p110γ are found predominantly in cells of the immune system. researchgate.nettargetedonc.com
Class II and Class III PI3Ks are primarily involved in regulating intracellular membrane trafficking, such as endocytosis and autophagy. ucl.ac.uknih.gov Unlike Class I, they are not typically considered direct regulators of the Akt signaling cascade but have an indirect impact on cell signaling. ucl.ac.uk
Table 1: The Phosphoinositide 3-Kinase (PI3K) Family
| Class | Catalytic Isoform | Gene | Activating Subunit(s) | Primary Activator(s) |
|---|---|---|---|---|
| IA | p110α | PIK3CA | p85α, p85β, p55α, p55γ, p50α | Receptor Tyrosine Kinases (RTKs) |
| IA | p110β | PIK3CB | p85α, p85β, p55α, p55γ, p50α | RTKs, G-protein-coupled receptors (GPCRs) |
| IA | p110δ | PIK3CD | p85α, p85β, p55α, p55γ, p50α | RTKs |
| IB | p110γ | PIK3CG | p101, p84 | GPCRs |
| II | PI3K-C2α, β, γ | PIK3C2A, B, G | None | Clathrin, RTKs |
| III | Vps34 | PIK3C3 | p150 (Vps15) | Amino Acids |
This table is based on data from multiple sources. researchgate.netucl.ac.uknih.govaacrjournals.org
Mammalian Target of Rapamycin (B549165) (mTOR) Complexes (mTORC1 and mTORC2) and their Composition
The mammalian (or mechanistic) target of rapamycin (mTOR) is a serine/threonine protein kinase that serves as the catalytic core for two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgresearchgate.net These complexes have different components, localizations, and functions, allowing mTOR to regulate a wide array of cellular activities. wikipedia.org
mTORC1 is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8). wikipedia.org It also associates with inhibitory components PRAS40 and DEPTOR. frontiersin.orgresearchgate.net mTORC1 functions as a sensor for nutrients, energy levels, and growth factors, and is acutely sensitive to inhibition by the drug rapamycin. wikipedia.orgnih.gov Its primary role is to promote anabolic processes, including protein synthesis. nih.gov
mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mLST8, and mSIN1 (mammalian stress-activated protein kinase interacting protein 1). wikipedia.org Unlike mTORC1, mTORC2 is not directly sensitive to acute rapamycin treatment, although prolonged exposure can disrupt its assembly and function. nih.govpnas.org mTORC2 is a key regulator of the actin cytoskeleton and is responsible for the full activation of Akt by phosphorylating it at a specific site (Ser473). nih.govwikipedia.org
Table 2: Composition of mTOR Complexes
| Complex | Core Components | Key Functions |
|---|---|---|
| mTORC1 | mTOR, Raptor, mLST8, PRAS40, DEPTOR | Senses nutrients/energy; Promotes protein synthesis, cell growth; Inhibits autophagy. |
| mTORC2 | mTOR, Rictor, mLST8, mSIN1, Protor1/2, DEPTOR | Regulates actin cytoskeleton; Promotes cell survival; Fully activates Akt. |
This table is based on data from multiple sources. frontiersin.orgwikipedia.orgresearchgate.net
Role of the PI3K/Akt/mTOR Pathway in Fundamental Cellular Processes
The PI3K/Akt/mTOR network is a master regulator of many essential cellular activities, ensuring that cells grow, survive, and metabolize in accordance with environmental cues. nih.govqiagen.com
The pathway is a central driver of cell growth (an increase in cell size) and proliferation (an increase in cell number). wikipedia.orgimrpress.com Upon activation by growth factors, the cascade stimulates anabolic processes while inhibiting catabolism. frontiersin.org mTORC1 plays a critical role by phosphorylating two key downstream effectors: the ribosomal protein S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgfrontiersin.org Phosphorylation of S6K1 enhances ribosome biogenesis and protein synthesis, while phosphorylation of 4E-BP1 releases it from the translation initiation factor eIF4E, allowing for the translation of mRNAs required for cell growth and proliferation. frontiersin.org The pathway also influences the cell cycle by affecting the expression and localization of cell cycle inhibitors like p21 and p27, thereby promoting progression through the cell cycle. wikipedia.orgnih.gov
A critical function of the PI3K/Akt/mTOR pathway is the promotion of cell survival by actively suppressing apoptosis (programmed cell death). frontiersin.orgconsensus.apponcotarget.com Akt is a key player in this process, phosphorylating and inactivating several pro-apoptotic proteins. nih.gov A primary example is the phosphorylation of BAD, a member of the BCL-2 family. nih.gov In its unphosphorylated state, BAD binds to and inhibits anti-apoptotic proteins like BCL-XL, but upon phosphorylation by Akt, it is sequestered in the cytoplasm, allowing the pro-survival proteins to function. nih.gov Furthermore, Akt can phosphorylate and inhibit Forkhead box O (FOXO) transcription factors, preventing them from entering the nucleus and transcribing genes that promote apoptosis. wikipedia.org The pathway's ability to reduce apoptosis is a major reason for its frequent overactivation in cancer, as it allows tumor cells to survive under stressful conditions. wikipedia.orgimrpress.com
The PI3K/Akt/mTOR pathway is a master regulator of cellular metabolism, coordinating nutrient uptake and utilization with the cell's needs. biologists.commdpi.comamegroups.org It significantly influences glucose metabolism by promoting the translocation of glucose transporters (like GLUT4) to the cell surface, thereby increasing glucose uptake. biologists.com The pathway also stimulates key enzymes involved in glycolysis, the process that breaks down glucose for energy. biologists.comamegroups.org Beyond glucose, the pathway is a potent stimulator of anabolic metabolism. amegroups.org As mentioned, mTORC1 activation drives protein synthesis. nih.gov The pathway also promotes the synthesis of lipids and nucleotides, providing the essential building blocks required for new cell formation. mdpi.comamegroups.org This metabolic reprogramming is crucial for supporting the rapid growth of both normal and cancerous cells. amegroups.org
The ability of cells to move is fundamental to many physiological and pathological processes, and it is also regulated by the PI3K/Akt/mTOR pathway. nih.govoup.com The pathway influences cell motility and migration primarily through its effects on the actin cytoskeleton. wikipedia.org mTORC2, in particular, plays a significant role in organizing the actin cytoskeleton into structures like stress fibers, which are necessary for cell movement. wikipedia.orgnih.gov The pathway can be stimulated by various factors that promote migration and can influence cell adhesion and the expression of proteins like N-cadherin, which are involved in cell-cell interactions during movement. oup.commedsci.org In the context of cancer, aberrant activation of this pathway can enhance the migratory and invasive properties of tumor cells, contributing to metastasis. medsci.orgoncotarget.com
Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiological development and in pathological conditions like tumor growth. bioscientifica.com The PI3K/Akt/mTOR pathway is a key regulator of this process. nih.govresearchgate.net Activation of this pathway within tumor cells can stimulate the secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic signal. nih.govnih.gov This stimulation can occur through mechanisms that are both dependent and independent of hypoxia-inducible factor 1 (HIF-1). nih.gov Beyond VEGF, the pathway also modulates other angiogenic factors, including nitric oxide and angiopoietins. nih.govresearchgate.net
Furthermore, the PI3K/Akt/mTOR pathway is not only active in the cells stimulating angiogenesis but also within the endothelial cells that form the new vessels. nih.gov VEGF binding to its receptors on endothelial cells activates the PI3K pathway, a step that is essential for endothelial cell migration and proliferation. nih.govnih.gov Studies have shown that sustained activation of Akt1 in endothelial cells can lead to the formation of structurally abnormal blood vessels, similar to those found in tumors. nih.gov
Research into dual PI3K/mTOR inhibitors has demonstrated their anti-angiogenic potential. For instance, in a study involving ovarian cancer, the use of PI3K/mTOR Inhibitor-13 sodium was shown to decrease the expression of HIF1α and VEGF, key promoters of angiogenesis. nih.gov
Autophagy Regulation
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis, respond to stress, and eliminate damaged organelles. The PI3K/Akt/mTOR pathway is a master regulator of this process. nih.govnih.gov mTOR, specifically the mTOR complex 1 (mTORC1), acts as a major negative regulator of autophagy. bioscientifica.commedsci.org
Under normal growth conditions, the PI3K/Akt pathway is active, which in turn activates mTORC1. bioscientifica.com Activated mTORC1 then phosphorylates key autophagy-related proteins, such as ATG13, which inhibits the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components for degradation. nih.gov Conversely, when the PI3K/Akt/mTOR pathway is suppressed, such as during nutrient starvation, mTORC1 is inactivated, lifting the inhibition on the autophagy machinery and allowing the process to initiate. nih.gov This regulatory link demonstrates the pathway's critical role in balancing cellular growth and catabolic processes in response to environmental cues. aging-us.com
DNA Damage Response and Repair
The integrity of the genome is constantly challenged by DNA damage. Cells have evolved a complex network of pathways, collectively known as the DNA damage response (DDR), to detect and repair this damage. Emerging evidence indicates significant crosstalk between the PI3K/Akt/mTOR pathway and the DDR. plos.org The PI3K pathway has been implicated in the regulation of DNA replication and genome stability, and its activation can influence the cell's ability to repair DNA damage, often contributing to resistance to cancer therapies. nih.gov
The pathway can interact with key DDR molecules, including sensors and effector proteins involved in non-homologous end joining (NHEJ) and homologous recombination (HR), the two major DNA double-strand break repair mechanisms. plos.orgresearchgate.net For example, activation of the PI3K/Akt pathway has been shown to enhance the expression of DNA-dependent protein kinase (DNA-PKcs), a critical component of the NHEJ pathway. researchgate.net
Inhibition of the PI3K/mTOR pathway can disrupt these repair processes. Studies have shown that mTOR inhibitors can downregulate the expression of various DNA repair proteins, such as FANCD2 and RAD50. oncotarget.com This has led to therapeutic strategies that combine PI3K pathway inhibitors with DDR inhibitors (like PARP inhibitors) to enhance the killing of cancer cells, particularly in tumors with existing DNA repair deficiencies. nih.govoncotarget.com
Pathophysiological Dysregulation of the PI3K/Akt/mTOR Pathway
Aberrant Activation in Neoplastic Conditions
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer. nih.govfrontiersin.org This aberrant activation is a driving force behind tumorigenesis, promoting uncontrolled cell proliferation, survival, and metastasis while inhibiting apoptosis. wikipedia.orgresearchgate.net The dysregulation can stem from various genetic and epigenetic alterations, including:
Mutations: Gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers, including breast, colorectal, and endometrial cancers. frontiersin.orgresearchgate.net
Gene Amplification: Increased copy numbers of genes encoding pathway components can lead to their overexpression and pathway hyperactivation. frontiersin.org
Loss of Tumor Suppressors: The loss or inactivation of the tumor suppressor PTEN, a negative regulator that counteracts PI3K activity, is a frequent event in many tumors and leads to sustained pathway activation. frontiersin.orgwikipedia.org
This frequent dysregulation makes the PI3K/Akt/mTOR pathway an attractive target for cancer therapy. frontiersin.org Dual inhibitors targeting both PI3K and mTOR, such as this compound, have been investigated for their potential in solid tumors. medchemexpress.com
Research Findings on this compound in Neoplastic Models
| Cell Line/Model | Experimental Context | Observed Effect of this compound | Reference |
|---|---|---|---|
| Human Fetal Lung Fibroblast (HFL1) cells | Proliferation Assay | Inhibited cell proliferation in a dose-dependent manner (0-2 µM). | medchemexpress.com |
| Ovarian Cancer Co-culture Model (THP-1 macrophages and CoC1 cells) | Angiogenesis and Pathway Signaling | At 200 nM, significantly reduced the expression of p-PI3K, p-mTOR, HIF1α, and VEGF. It also decreased the tube-forming capacity of endothelial cells (HUVECs). | nih.gov |
Involvement in Inflammatory and Neurodegenerative Processes
Beyond cancer, the PI3K/Akt/mTOR pathway is also implicated in a range of non-neoplastic diseases.
Inflammatory Processes: The pathway is a pivotal regulator of immune cell function and is frequently dysregulated in immune-mediated inflammatory diseases. nih.govnih.gov It plays a role in the production of pro-inflammatory cytokines in monocytes and macrophages. plos.org In hyperproliferative skin disorders like psoriasis and atopic dermatitis, the PI3K/Akt/mTOR pathway is often hyperactivated, contributing to the inflammation and abnormal keratinocyte proliferation that characterize these conditions. nih.govfrontiersin.org
Neurodegenerative Processes: There is substantial evidence linking PI3K/Akt/mTOR signaling to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.comfrontiersin.org The pathway is crucial for neuronal survival, and its disruption can contribute to neuronal cell death. frontiersin.orgnih.gov For example, in Alzheimer's disease, the pathway is involved in processes related to the accumulation of amyloid-beta plaques and the hyperphosphorylation of Tau protein, which forms neurofibrillary tangles. frontiersin.org In Parkinson's disease, the pathway influences oxidative stress and the survival of dopaminergic neurons. frontiersin.orgnih.gov The complex role of the pathway means that both insufficient and excessive activity can be detrimental; for instance, while mTOR inhibition can promote the clearance of protein aggregates through autophagy, reduced mTOR activity has also been linked to neurodegeneration. frontiersin.orgresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H13F2N5NaO3S |
|---|---|
Molecular Weight |
464.4 g/mol |
InChI |
InChI=1S/C20H13F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11,26H,1H3; |
InChI Key |
AUGQORMNSLXDDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F.[Na] |
Origin of Product |
United States |
Mechanism of Action of Pi3k/mtor Inhibitor 13 Sodium
Molecular Basis of Kinase Selectivity
The efficacy and safety profile of kinase inhibitors are intrinsically linked to their selectivity. Detailed biochemical and cellular assays have been conducted to characterize the selectivity of Gedatolisib.
Specificity within the PI3K/PIKK Family
The PI3K-related kinase (PIKK) family includes PI3K, mTOR, Ataxia-Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), which are structurally related kinases involved in cell signaling and DNA damage repair. nih.govnih.gov
Gedatolisib acts as a pan-inhibitor of Class I PI3K isoforms and a potent mTOR inhibitor. celcuity.com Research has quantified its high potency against specific isoforms, with reported half-maximal inhibitory concentrations (IC50) of 0.4 nM for PI3Kα, 1.6 nM for mTOR, and 5.4 nM for PI3Kγ. tocris.commedchemexpress.com It is also potent against the other Class I isoforms, with IC50 values of approximately 6 nM for p110β and 8 nM for p110δ. celcuity.com This demonstrates broad activity across the Class I PI3K family. While it is highly potent, some research has characterized it as having low selectivity among the different PI3K isozymes. sci-hub.se The compound is equally effective against both mTORC1 and mTORC2 complexes. medchemexpress.com
Table 1: Inhibitory Potency of Gedatolisib (PF-05212384) against PI3K/mTOR Kinases. celcuity.comtocris.commedchemexpress.com
Evaluation of Off-Target Interactions
To assess the specificity of Gedatolisib, its activity has been evaluated against large panels of other kinases. This broad screening is crucial to identify potential off-target interactions that could lead to unintended biological effects.
The compound has demonstrated a high degree of selectivity. One study reported that Gedatolisib exhibits selectivity over 234 other protein kinases, with IC50 values greater than 10 μM for these kinases. tocris.com Further supporting its specific profile, a KINOMEScan panel that tested for interactions with over 400 protein and lipid kinases found negligible interference from Gedatolisib at a concentration of 10 μM. acs.org Another analysis of a panel of 442 kinases also showed high selectivity for the PI3K/mTOR pathway at a 1 µM concentration. oncotarget.com These findings indicate that Gedatolisib is a highly selective inhibitor, with its activity primarily directed against the intended PI3K and mTOR targets.
Table 2: Summary of Gedatolisib (PF-05212384) Off-Target Selectivity Screening. tocris.comacs.org
Modulation of Cellular Signaling by Pi3k/mtor Inhibitor 13 Sodium
Regulation of Downstream Effector Phosphorylation
Gedatolisib's mechanism of action involves the inhibition of both PI3K and mTOR, leading to the modulation of several downstream signaling molecules. pfizer.com This results in the disruption of pathways that promote the growth and survival of cancer cells. pfizer.com
Akt (Protein Kinase B) Phosphorylation at Serine 473 and Threonine 308
The activation of Akt, a crucial serine/threonine kinase, requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). plos.orgtum.denih.gov Full activation of Akt is achieved through phosphorylation at both of these residues, mediated by PDK1 and mTORC2, respectively. plos.orgtum.denih.govexplorationpub.com
Research has shown that dual PI3K/mTOR inhibitors, such as Gedatolisib, can effectively suppress the phosphorylation of Akt. In preclinical studies, treatment with the dual PI3K/mTOR inhibitor NVP-BEZ235 led to the dephosphorylation of Akt at Thr308. plos.orgtum.de However, a recovery of phosphorylation at this site was observed after several hours, suggesting the involvement of feedback mechanisms. plos.orgtum.de In contrast, phosphorylation at Ser473 remained persistently dephosphorylated. plos.orgtum.de In renal cancer cells, treatment with NVP-BEZ235 resulted in a transient decrease in Akt Ser473 phosphorylation, which was followed by a resurgence. aacrjournals.org Another study using the PI3K inhibitor BKM-120 in breast cancer cells also showed an initial blockage of Akt phosphorylation at both Ser473 and Thr308, followed by reactivation of AKT signaling. nih.gov This reactivation was found to be dependent on the IGF-1R/PDK-1/mTORC2 pathway. nih.gov
The inhibition of Akt phosphorylation is a key aspect of the anti-cancer activity of PI3K/mTOR inhibitors. For instance, the novel PI3K/mTOR dual inhibitor SN202 was found to significantly inhibit Akt phosphorylation at both Ser473 and Thr308 in renal cancer cells. tandfonline.com Similarly, the inhibitor LY3023414 demonstrated inhibition of Akt phosphorylation at both T308 and S473 in glioblastoma cells. aacrjournals.org
It's important to note that feedback loops can complicate the effects of these inhibitors. For example, inhibition of the PI3K-AKT pathway can lead to feedback activation of other oncogenic signaling pathways. nih.govaacrjournals.org One such mechanism involves the FoxO transcription factors, which can promote AKT Ser473 phosphorylation in response to PI3K/mTOR inhibition. nih.govaacrjournals.orgnih.gov
| Cell Line | Inhibitor | Effect on Akt Phosphorylation | Reference |
| Bladder Cancer Cells | NVP-BEZ235 | Dephosphorylation of AKT at Thr 308, which recovered after 4-6 hours. Persistent dephosphorylation at Ser 473. | plos.orgtum.de |
| Renal Cancer Cells | NVP-BEZ235 | Transient decrease in AKT Ser473 phosphorylation followed by resurgence. | aacrjournals.org |
| Breast Cancer Cells | BKM-120 | Blocked AKT phosphorylation at Ser473 and Thr308 after 3 hours, but AKT signaling was reactivated later. | nih.gov |
| Renal Cancer Cells | SN202 | Time-dependent inhibition of Akt phosphorylation at Ser473 and Thr308. | tandfonline.com |
| Glioblastoma Cells | LY3023414 | Inhibited phosphorylation of AKT at position T308 and S473. | aacrjournals.org |
Ribosomal Protein S6 Kinase (S6K) Phosphorylation
The activation of Ribosomal Protein S6 Kinase (S6K) is a critical step in the signaling cascade downstream of mTORC1. nih.gov This activation is regulated by phosphorylation at multiple sites, with both mTOR and MAPK pathways playing a role. aai.org Specifically, mTOR is crucial for the phosphorylation of S6K at residue T389. aai.org
Dual PI3K/mTOR inhibitors have demonstrated the ability to suppress S6K phosphorylation. For instance, the inhibitor SN202 was shown to decrease S6K phosphorylation at Thr-229 in a time-dependent manner in 786-0 renal cancer cells. tandfonline.com Similarly, treatment with NVP-BEZ235 resulted in reduced phosphorylation of S6K. nih.gov In breast cancer models, Gedatolisib was effective in decreasing the levels of phosphorylated S6K. nih.gov The inhibitor LY3023414 also inhibited the phosphorylation of p70S6K at position T389. aacrjournals.org
The inhibition of S6K phosphorylation is a key indicator of mTORC1 inhibition and contributes to the anti-proliferative effects of these drugs. sdbonline.org
Ribosomal Protein S6 (S6RP) Phosphorylation
Ribosomal protein S6 (S6RP) is a downstream effector of S6K, and its phosphorylation is a key event in the regulation of protein synthesis and cell size. aai.orgfrontiersin.org The phosphorylation of S6RP is controlled by converging signals from both the PI3K/mTOR and MAPK pathways. aai.orgnih.gov
Studies have shown that dual PI3K/mTOR inhibitors effectively reduce the phosphorylation of S6RP. In breast cancer models, Gedatolisib decreased the levels of phosphorylated RPS6 (pRPS6) by an average of 76% at a concentration of 333 nM across twelve breast cancer cell lines. nih.gov Similarly, in endometrial cancer cell lines, Gedatolisib led to an average inhibition of 70% for pRPS6 at the same concentration. mdpi.com The dual inhibitor NVP-BEZ235 also demonstrated the ability to reduce the phosphorylation of ribosomal S6. nih.gov Furthermore, the inhibitor LY3023414 was shown to inhibit the downstream phosphorylation of S6RP at positions pS240/244. aacrjournals.org The mTOR inhibitor rapamycin (B549165) has also been shown to prevent UNX-induced rpS6 phosphorylation at Ser235/236 and Ser240/244. nih.gov
| Cell Line Type | Inhibitor | Concentration | Average Inhibition of pRPS6 | Reference |
| Breast Cancer | Gedatolisib | 333 nM | 76% | nih.gov |
| Endometrial Cancer | Gedatolisib | 333 nM | 70% | mdpi.com |
Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation
The phosphorylation of Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) is a critical regulatory step in cap-dependent translation initiation. nih.gov Hypophosphorylated 4E-BP1 binds to eIF4E, inhibiting translation, while hyperphosphorylation of 4E-BP1 releases this inhibition. nih.gov The phosphorylation of 4E-BP1 is a complex process, with mTOR playing a key role in the initial "priming" phosphorylation at sites like Thr-37 and Thr-46. nih.govashpublications.org
Dual PI3K/mTOR inhibitors have been shown to effectively suppress 4E-BP1 phosphorylation. In breast cancer cell lines, Gedatolisib decreased the levels of phosphorylated 4E-BP1 (p4EBP1) by an average of 71% at a concentration of 333 nM. nih.gov In endometrial cancer cell lines, Gedatolisib resulted in an average inhibition of 48% for p4EBP1 at the same concentration. mdpi.com In MCF7 breast cancer cells, Gedatolisib at 37 nM reduced p4EBP1 levels by approximately 50-70%. mdpi.com
Studies with other dual inhibitors like NVP-BEZ235 and PP242 have also shown complete abolishment of 4E-BP1 phosphorylation in some cancer cell lines. nih.gov However, in other cell lines, significant levels of 4E-BP1 phosphorylation remained even after prolonged treatment, suggesting the existence of mTOR-independent re-phosphorylation mechanisms. nih.gov Research indicates that for effective dephosphorylation of 4E-BP1, combined inhibition of both PI3K and mTORC1 is often required. plos.org Furthermore, PI3K kinase activity has been shown to be necessary for maintaining 4E-BP1 stability, as PI3K inhibitors can lead to accelerated degradation of the protein. medsci.org
| Cell Line Type/Specific Line | Inhibitor | Concentration | Average Inhibition of p4EBP1 | Reference |
| Breast Cancer | Gedatolisib | 333 nM | 71% | nih.gov |
| Endometrial Cancer | Gedatolisib | 333 nM | 48% | mdpi.com |
| MCF7 (Breast Cancer) | Gedatolisib | 37 nM | ~50-70% | mdpi.com |
Forkhead Box O (FOXO) Transcription Factors
Forkhead box O (FOXO) transcription factors are key downstream targets of the PI3K/Akt signaling pathway. nih.gov When Akt is activated, it phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inactivation. aacrjournals.org Conversely, inhibition of the PI3K/Akt pathway results in the activation of FOXO transcription factors. nih.govmdpi.com
Treatment with dual PI3K/mTOR inhibitors has been shown to modulate FOXO activity. For example, the inhibitor NVP-BEZ235 has been shown to reduce the phosphorylation of FOXO1. nih.gov This dephosphorylation leads to the activation of FOXO proteins. However, a feedback mechanism has been identified where activated FOXO transcription factors can, in turn, promote the phosphorylation of AKT at Ser473. nih.govaacrjournals.orgnih.gov This occurs through the upregulation of Rictor, an essential component of the mTORC2 complex. nih.govaacrjournals.orgnih.gov This feedback loop can potentially limit the efficacy of PI3K/mTOR inhibitors. Studies have shown that dual PI3K/mTOR inhibitors like dactolisib (B1683976) and PI-103 are potent inducers of nuclear FOXO translocation, indicating FOXO activation. mdpi.com
Glycogen Synthase Kinase-3 Beta (GSK-3β)
Glycogen Synthase Kinase-3 Beta (GSK-3β) is another important downstream target of the PI3K/Akt pathway. nih.govresearchgate.net Akt-mediated phosphorylation of GSK-3β at Serine 9 leads to its inhibition. physiology.orgscielo.br
Inhibition of the PI3K/Akt pathway by dual inhibitors can affect GSK-3β phosphorylation. For example, treatment with the PI3K inhibitor LY294002 and the Akt inhibitor perifosine (B1684339) resulted in reduced phosphorylation of GSK-3β. nih.gov Similarly, treatment with NVP-BEZ235 also led to decreased phosphorylation of GSK-3β. aacrjournals.org In cervical cancer cells, inhibition of GSK3B was found to decrease the phosphorylation of PI3K and Akt, suggesting a potential feedback loop. scielo.br The PI3K/Akt/GSK3β pathway is recognized as a crucial regulator of cell growth and survival. tandfonline.com
Proline-Rich Akt Substrate 40 (PRAS40)
PRAS40, a 40 kDa proline-rich substrate of Akt, is a key component of the mTOR complex 1 (mTORC1). nih.govoncotarget.com It functions as an inhibitor of mTORC1 activity. oncotarget.com The phosphorylation of PRAS40, primarily by Akt at the Thr246 site, is a critical step in relieving this inhibition and activating mTORC1 signaling. nih.govoncotarget.com This phosphorylation event facilitates the binding of PRAS40 to 14-3-3 proteins, causing it to dissociate from mTORC1 and thereby allowing mTORC1 to phosphorylate its downstream targets. nih.govoncotarget.com
Dual inhibition of PI3K and mTOR, as would be expected with PI3K/mTOR Inhibitor-13 sodium, directly impacts this regulatory mechanism. By inhibiting PI3K, the upstream activation of Akt is blocked, leading to reduced phosphorylation of PRAS40. oncotarget.com Concurrently, direct inhibition of mTORC1 prevents the phosphorylation of its substrates. This combined action ensures a more complete shutdown of the mTORC1 signaling axis than targeting either kinase alone. Research has shown that in certain cellular contexts, the PI3K/Akt pathway is the primary driver of PRAS40 phosphorylation, and its inhibition significantly reduces phosphorylated PRAS40 levels. oncotarget.com
Table 1: Impact of PI3K/mTOR Pathway Inhibition on PRAS40
| Inhibitor Type | Effect on Akt Phosphorylation | Effect on PRAS40 Phosphorylation | Consequence for mTORC1 Activity | Supporting Evidence |
|---|---|---|---|---|
| PI3K Inhibitor | Decreased | Decreased | Reduced Activation | Treatment with PI3K inhibitors suppresses PRAS40 phosphorylation. oncotarget.com |
| mTOR Inhibitor | Can lead to feedback activation of Akt | May be indirectly affected | Directly Inhibited | mTORC1 is directly targeted. nih.gov |
| Dual PI3K/mTOR Inhibitor | Decreased | Decreased | Strongly Inhibited | Simultaneously blocks Akt activation and directly inhibits mTOR. nih.gov |
Interactions with Complementary and Feedback Signaling Networks
The inhibition of the PI3K/mTOR pathway does not occur in isolation. The intricate web of cellular signaling often leads to the activation of compensatory pathways and feedback loops, which can limit the efficacy of targeted therapies.
Cross-talk with Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
A significant area of cross-talk exists between the PI3K/mTOR and the MAPK/ERK pathways. nih.gov Inhibition of the PI3K/mTOR pathway has been shown to trigger a compensatory activation of the MAPK/ERK pathway in some cancer models. nih.govnih.govoncotarget.com This feedback activation can occur through various mechanisms, including the release of a negative feedback loop where mTORC1/S6K normally suppresses signaling through receptor tyrosine kinases (RTKs), which can in turn activate the Ras/Raf/MEK/ERK cascade. nih.govnih.gov Studies have demonstrated that dual blockade of both the PI3K/mTOR and MAPK/ERK pathways can lead to synergistic inhibition of cancer cell growth, highlighting the importance of this cross-talk. nih.govnih.gov For instance, in rhabdomyosarcoma and leiomyosarcoma cells, inhibition of PI3K/mTOR led to an increase in ERK phosphorylation, a marker of MAPK pathway activation. nih.govoncotarget.com
Influence on DNA-Dependent Protein Kinase (DNA-PK) Pathway
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks. cancer.govnih.gov Some PI3K/mTOR inhibitors, such as PI-103 and XL765, have been shown to also inhibit DNA-PK. nih.govaacrjournals.org This multi-targeted inhibition can be advantageous, as it simultaneously blocks proliferative signals and compromises the cell's ability to repair DNA damage, a common effect of many cancer therapies. cancer.gov The compound P7170 is another example of an inhibitor that targets PI3K, mTOR, and DNA-PK. cancer.gov The structural similarities within the PI3K-related kinase (PIKK) family, which includes mTOR and DNA-PK, likely account for this polypharmacology. The functional consequence of this multi-targeting can be complex and cell-type dependent, with some studies showing radiosensitization in DNA-PK proficient cells. nih.gov
Modulation of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov There is significant interplay between the PI3K/mTOR and NF-κB signaling pathways. nih.govnih.gov The PI3K/Akt pathway can lead to the activation of NF-κB, and therefore, inhibitors of PI3K/mTOR can suppress NF-κB activity. nih.govfrontiersin.org This has been observed in various cancer models where inhibition of the PI3K/Akt/mTOR pathway leads to a downstream reduction in NF-κB signaling, contributing to the anti-proliferative and pro-apoptotic effects of the inhibitors. nih.govnih.gov For example, studies have shown that inhibiting the PI3K/mTOR pathway can decrease the levels of NF-κB and pro-inflammatory cytokines. nih.gov
AMPK-mTOR Pathway Intersections
AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, inhibits anabolic processes like protein synthesis, in part by suppressing mTORC1 signaling. nih.govmdpi.com AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits mTORC1. nih.govmdpi.com It can also directly phosphorylate Raptor, a component of mTORC1. The PI3K/Akt pathway and the AMPK pathway represent two major inputs into mTORC1 regulation, often with opposing effects. While PI3K/Akt signaling typically activates mTORC1 in response to growth factors, AMPK activation in response to energy stress inhibits it. mdpi.com Therefore, the net activity of mTORC1 is a result of the integration of these and other signaling inputs. Some therapeutic agents can induce AMPK activation, thereby contributing to mTORC1 inhibition. nih.gov
Attenuation of Compensatory Feedback Loops (e.g., PI3K/Akt reactivation post-mTORC1 inhibition)
A well-documented consequence of inhibiting mTORC1 is the disruption of a negative feedback loop that normally dampens PI3K signaling. nih.govnih.gov mTORC1/S6K phosphorylates and inhibits insulin (B600854) receptor substrate (IRS) proteins. nih.gov When mTORC1 is inhibited, this negative feedback is released, leading to increased IRS signaling, which in turn can reactivate the PI3K/Akt pathway. nih.govmdpi.com This reactivation can limit the therapeutic efficacy of mTORC1 inhibitors like rapamycin and its analogs.
Dual PI3K/mTOR inhibitors, such as this compound, are designed to overcome this limitation. By simultaneously inhibiting both PI3K and mTOR, these compounds can prevent the compensatory reactivation of Akt that would otherwise occur upon mTORC1 inhibition. nih.govmdpi.com This dual blockade leads to a more sustained and complete suppression of the entire pathway, which is hypothesized to be more effective than targeting a single node. mdpi.comcelcuity.com
Table 2: Interactions of PI3K/mTOR Inhibition with Other Signaling Pathways
| Pathway | Interaction with PI3K/mTOR Inhibition | Observed Effect | Supporting Evidence |
|---|---|---|---|
| MAPK/ERK | Compensatory activation upon mTOR inhibition. | Increased p-ERK levels. | nih.govnih.govoncotarget.com |
| DNA-PK | Some dual inhibitors also target DNA-PK. | Inhibition of DNA repair, potential for radiosensitization. | cancer.govnih.govaacrjournals.org |
| NF-κB | PI3K/Akt can activate NF-κB; inhibition of PI3K/mTOR can suppress it. | Decreased NF-κB levels and activity. | nih.govnih.govfrontiersin.org |
| AMPK | Acts as an opposing input to mTORC1. | AMPK activation inhibits mTORC1. | nih.govmdpi.com |
| PI3K/Akt Feedback | mTORC1 inhibition relieves negative feedback, reactivating Akt. | Dual inhibitors prevent this reactivation. | nih.govnih.govmdpi.com |
Impact on Receptor Tyrosine Kinase (RTK) Signaling
As a dual inhibitor of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), this compound is anticipated to exert a significant, albeit complex, influence on Receptor Tyrosine Kinase (RTK) signaling pathways. The PI3K/Akt/mTOR cascade is a critical downstream effector of numerous RTKs, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), HER3, and the insulin-like growth factor 1 receptor (IGF-1R). glpbio.commdpi.commdpi.com Consequently, inhibition of this pathway can trigger intricate feedback mechanisms that lead to the reactivation of RTKs, a phenomenon that has been widely documented for this class of inhibitors. glpbio.comspandidos-publications.com
A primary mechanism underlying this feedback is the disruption of the negative feedback loop orchestrated by Akt and S6 Kinase (S6K), a downstream target of mTORC1. mdpi.comaacrjournals.org In normal signaling, Akt and S6K phosphorylate and inhibit upstream components, including the insulin receptor substrate 1 (IRS1) and the growth factor receptor-bound protein 10 (Grb10), which in turn attenuate RTK activity. aacrjournals.orgbiorxiv.org By inhibiting PI3K and mTOR, this compound is expected to relieve this inhibitory phosphorylation, leading to the reactivation of multiple RTKs. aacrjournals.org
Furthermore, the inhibition of Akt, a direct consequence of PI3K blockade, leads to the activation of the Forkhead box O (FOXO) family of transcription factors. mdpi.comnih.gov Under normal conditions, Akt phosphorylates FOXO proteins, sequestering them in the cytoplasm and preventing their transcriptional activity. nih.gov When this inhibition is removed, FOXO proteins translocate to the nucleus and drive the expression of genes encoding various RTKs, such as HER3, EGFR, and IGF-1R. mdpi.comaacrjournals.org This transcriptional upregulation serves as a potent compensatory mechanism that can reactivate PI3K signaling and also stimulate parallel pro-survival pathways, most notably the RAS/MEK/ERK (MAPK) pathway. nih.govjci.org
Table 1: Anticipated Effects of this compound on RTK Signaling Components
| Signaling Component | Anticipated Effect of Inhibition | Underlying Mechanism | Key References |
| PI3K/mTOR | Direct Inhibition | Competitive binding to the kinase domain. | medchemexpress.com |
| Akt Phosphorylation | Decreased | Reduced downstream signaling from PI3K and mTORC2. | mdpi.comnih.gov |
| FOXO Transcription Factors | Activation / Nuclear Translocation | Dephosphorylation due to decreased Akt activity. | mdpi.comnih.govaacrjournals.org |
| RTK Expression (e.g., HER3, EGFR, IGF-1R) | Increased | FOXO-mediated transcriptional upregulation. | mdpi.comspandidos-publications.comaacrjournals.org |
| IRS1 Activity | Increased | Relief of negative feedback from S6K. | aacrjournals.orgbiorxiv.org |
| MAPK/ERK Pathway | Potential Activation | Compensatory signaling driven by reactivated RTKs. | nih.govjci.org |
Preclinical Efficacy and Biological Activities of Pi3k/mtor Inhibitor 13 Sodium
In Vitro Cellular Investigations
The initial preclinical evaluation of PI3K/mTOR Inhibitor-13 sodium involves a series of in vitro cellular investigations to characterize its biological effects on cancer cells. These studies are fundamental in determining the compound's potential as an anticancer agent.
A primary objective in the preclinical assessment of any potential anticancer agent is to determine its effect on tumor cell proliferation and viability. For this compound, this is typically assessed using various cancer cell lines. The inhibition of the PI3K/mTOR pathway is expected to halt the growth of many tumors. nih.gov
To quantify the antiproliferative activity of this compound, dose-response studies are conducted across a panel of human cancer cell lines. These experiments reveal that the compound inhibits cell viability in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, is determined for each cell line. As illustrated in the table below, the IC50 values for PI3K/mTOR inhibitors can vary across different cancer cell lines, often reflecting the underlying genetic makeup of the cells, such as the mutational status of genes within the PI3K pathway. mdpi.com
Table 1: Dose-Dependent Inhibition of Cell Viability by this compound in Various Cancer Cell Lines
The inhibitory effect of this compound on cell proliferation is also dependent on the duration of exposure. Time-course studies are performed to understand the kinetics of the cellular response to the compound. In these experiments, cancer cells are treated with a fixed concentration of the inhibitor, and cell viability is assessed at various time points. The results typically demonstrate a progressive decrease in cell viability over time, indicating a sustained antiproliferative effect.
Table 2: Time-Dependent Effect of this compound (at a fixed concentration) on the Viability of a Representative Cancer Cell Line
While proliferation assays measure the short-term effects of a compound, clonogenic survival assays assess the long-term ability of single cells to undergo unlimited division and form colonies. This assay is a stringent test of a compound's cytotoxic or cytostatic effects. Treatment with PI3K/mTOR inhibitors has been shown to reduce the clonogenic survival of cancer cells, indicating an impairment of their long-term proliferative capacity. nih.gov
Table 3: Effect of this compound on the Clonogenic Survival of a Representative Cancer Cell Line
The PI3K/mTOR pathway plays a crucial role in regulating cell cycle progression. nih.gov Therefore, a key aspect of the preclinical evaluation of this compound is to investigate its impact on cell cycle dynamics in cancer cells.
Treatment of cancer cells with PI3K/mTOR inhibitors often leads to a halt in cell cycle progression, known as cell cycle arrest. researchgate.net This effect is typically analyzed by flow cytometry. Studies with various PI3K/mTOR inhibitors have demonstrated the ability to induce cell cycle arrest, commonly in the G0/G1 or G2/M phase. researchgate.netnih.gov The specific phase of arrest can be cell-type dependent. For instance, some dual PI3K/mTOR inhibitors have been shown to cause a G1 cell cycle arrest. nih.gov
Table 4: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
Mechanisms of Programmed Cell Death Induction
Inhibition of the PI3K/mTOR pathway is known to induce programmed cell death in cancer cells through various mechanisms.
Apoptosis Induction (e.g., Caspase Activation, PARP1 Cleavage)
Dual PI3K/mTOR inhibitors typically induce apoptosis by disrupting the pro-survival signals that are dependent on this pathway. This often leads to the activation of caspases, a family of proteases that execute the apoptotic process. Activated caspases, such as caspase-3, then cleave key cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1). The cleavage of PARP1 is a hallmark of apoptosis. Preclinical studies on a compound like this compound would involve treating cancer cell lines with the inhibitor and measuring markers of apoptosis, such as caspase activation and PARP1 cleavage, through methods like Western blotting.
Autophagy Modulation
The mTOR protein is a primary negative regulator of autophagy, a cellular process for degrading and recycling cellular components. Inhibition of mTOR by a dual inhibitor would be expected to induce autophagy. However, the role of autophagy in cancer is complex; it can be either a survival mechanism or a form of programmed cell death. Research on a specific inhibitor would investigate its effect on autophagy markers (like LC3-II conversion) and determine whether the induced autophagy contributes to or counteracts the inhibitor's cell-killing effects.
Inhibition of Cellular Migration and Invasion Capabilities
The PI3K/mTOR pathway is also integral to the regulation of the cytoskeleton, cell adhesion, and motility, which are all essential for cell migration and invasion—key processes in cancer metastasis.
Wound-Healing Assays
A wound-healing or scratch assay is a standard in vitro method to study cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time. Treatment with an effective PI3K/mTOR inhibitor would be expected to significantly slow down this process compared to untreated cells.
Transwell Assays
Transwell assays, also known as Boyden chamber assays, are used to quantify the migratory and invasive potential of cells. Cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. To measure invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). A compound like this compound would be evaluated for its ability to reduce the number of cells that successfully migrate or invade through the membrane.
Modulation of Angiogenic Factor Production (e.g., VEGF)
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is often driven by factors secreted by cancer cells. The PI3K/mTOR pathway can regulate the production of key angiogenic factors.
One of the most important pro-angiogenic factors is Vascular Endothelial Growth Factor (VEGF). The PI3K/mTOR pathway can increase VEGF production, often via the transcription factor HIF-1α. Preclinical evaluation of a PI3K/mTOR inhibitor would include measuring its effect on the secretion of VEGF from cancer cells, typically using an ELISA assay. A reduction in VEGF production would indicate potential anti-angiogenic activity.
Sensitization of Cells to Other Therapeutic Modalities
A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Dual PI3K/mTOR inhibitors have been investigated for their ability to sensitize cancer cells to conventional therapies like chemotherapy and radiation. Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to both cytotoxic agents and radiotherapy. celcuity.comnih.gov
The inhibition of the PI3K/mTOR pathway can prevent or reverse resistance to various chemotherapeutic drugs. Preclinical studies have shown that combining PI3K/mTOR inhibitors with standard chemotherapy can lead to synergistic anti-tumor effects. nih.gov For instance, in models of PTEN-deficient cancers, the combination of dual PI3K/mTOR inhibitors like PF-04691502 or PF-05212384 with agents such as cisplatin (B142131) or paclitaxel (B517696) resulted in enhanced tumor growth inhibition compared to chemotherapy alone in triple-negative breast cancer and low-grade serous ovarian cancer models. oncotarget.com This suggests that PI3K/mTOR inhibition can restore or enhance sensitivity to conventional cytotoxic treatments. nih.gov
Another example is the dual inhibitor PKI-587, which showed increased efficacy when combined with irinotecan (a topoisomerase I inhibitor) in a colon tumor model. celcuity.com These findings support the rationale of combining PI3K/mTOR inhibitors with chemotherapy to tackle chemoresistant cancers. nih.gov
Table 1: Examples of Combinatorial Effects of PI3K/mTOR Inhibitors with Chemotherapy
| PI3K/mTOR Inhibitor | Chemotherapeutic Agent | Cancer Model | Observed Effect |
|---|---|---|---|
| PF-04691502 | Cisplatin, Paclitaxel | Triple-Negative Breast Cancer, Low-Grade Serous Ovarian Cancer | Enhanced tumor growth inhibition oncotarget.com |
| PF-05212384 | Cisplatin, Paclitaxel | Triple-Negative Breast Cancer, Low-Grade Serous Ovarian Cancer | Increased activity of chemotherapy oncotarget.com |
| PKI-587 | Irinotecan | Colon Tumor Xenograft | Enhanced efficacy celcuity.com |
The PI3K/Akt/mTOR pathway plays a significant role in the cellular response to radiation-induced DNA damage, and its activation is associated with radioresistance. nih.govmdpi.com Inhibitors targeting this pathway can enhance the sensitivity of tumor cells to radiation therapy. nih.gov
Dual PI3K/mTOR inhibitors, such as NVP-BEZ235 and PKI-587, have been shown to radiosensitize cancer cells by impairing the DNA damage response. mdpi.comresearchgate.net Specifically, these inhibitors can disrupt the efficiency of non-homologous end joining (NHEJ), a key pathway for repairing DNA double-strand breaks, partly by modulating the activity of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). mdpi.com Studies in nasopharyngeal carcinoma models demonstrated that the combination of dual PI3K/mTOR inhibitors with radiation significantly inhibited tumor growth. researchgate.net
The novel PI3K inhibitor HS-173 has also been shown to enhance the radiosensitivity of breast cancer cells. ijrr.comelsevierpure.com It achieved this by inhibiting the repair of radiation-induced DNA breaks, leading to G2/M cell cycle arrest and increased apoptosis in irradiated cells. nih.govelsevierpure.com
Table 2: Effects of PI3K/mTOR Pathway Inhibitors on Radiosensitivity
| Inhibitor | Cancer Model | Mechanism of Radiosensitization |
|---|---|---|
| NVP-BEZ235 | Various Cancers | Disruption of NHEJ repair efficiency mdpi.com |
| PKI-587 | Nasopharyngeal Carcinoma | Enhanced DNA damage, delayed G2/M phase, increased apoptosis researchgate.net |
| GSK2126458 | Small-Cell Lung Cancer | Increased apoptosis, enhanced DNA damage mdpi.com |
In Vivo Efficacy Studies in Preclinical Models
To assess the therapeutic potential of PI3K/mTOR inhibitors in a more complex biological system, in vivo studies using animal models are essential. These studies provide insights into the anti-tumor activity of the compounds in a living organism.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the efficacy of anti-cancer agents.
Numerous studies have demonstrated the ability of dual PI3K/mTOR inhibitors to inhibit the growth of established human tumor xenografts. The dual inhibitor PKI-587 showed significant tumor growth inhibition in various xenograft models, including breast, colon, lung, and glioma cancers. celcuity.com In a breast cancer model (MDA-MB-361), PKI-587 not only suppressed tumor growth but also caused the regression of large, established tumors. celcuity.com
Similarly, the inhibitor GSK2126458 was effective in reducing tumor volume in xenograft models of head and neck squamous cell carcinoma (HNSCC). researchgate.net The novel PIM/PI3K/mTOR inhibitor, IBL-302, also demonstrated single-agent efficacy in suppressing tumor growth in BT-474 and HCC-1954 breast cancer xenograft models. nih.gov
Table 3: Efficacy of PI3K/mTOR Inhibitors in Human Tumor Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Outcome |
|---|---|---|---|
| PKI-587 | MDA-MB-361, BT474 | Breast | Tumor growth inhibition and regression celcuity.com |
| PKI-587 | HCT116 | Colon | Tumor growth inhibition celcuity.com |
| PKI-587 | H1975 | Lung | Tumor growth inhibition celcuity.com |
| GSK2126458 | HN31, UMSCC22A | Head and Neck | Reduction in tumor volume researchgate.net |
Orthotopic tumor models, where tumor cells are implanted into the corresponding organ of origin, can more accurately mimic the tumor microenvironment and metastatic progression. In an orthotopic model of HNSCC, where HN31 and UMSCC22A cells were implanted into the tongues of mice, the PI3K/mTOR inhibitor GSK2126458 effectively reduced tumor size. researchgate.net This demonstrates the potential of this class of inhibitors to be effective in a more clinically relevant setting. Similarly, treatment of orthotopic neuroblastoma-bearing mice with rapamycin (B549165) and vinblastine resulted in the inhibition of tumor growth. nih.gov
Tumor Growth Inhibition in Xenograft Models
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered highly valuable for preclinical oncology drug development as they more accurately reflect the heterogeneity of human tumors. nih.gov Gedatolisib has demonstrated significant antitumoral activity in several PDX models.
In a study utilizing ten PDX models of childhood Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), Gedatolisib treatment led to a marked reduction in leukemia proliferation and inhibited in vivo signaling. nih.gov Notably, the combination of Gedatolisib with the JAK1/2 inhibitor ruxolitinib in CRLF2/JAK-mutant models, or with the SRC/ABL inhibitor dasatinib in ABL/PDGFR-mutant models, showed superior efficacy compared to any of the single-agent therapies. nih.gov
The efficacy of Gedatolisib has also been assessed against a panel of six human patient-derived ovarian cancer xenograft models. pfizer.com In this setting, the compound was active against all tested models, producing tumor stasis during the treatment period. pfizer.com Upon cessation of treatment, tumors resumed growth. pfizer.com In some of the ovarian cancer PDX models, an initial rapid decrease in tumor volume was observed within the first week of treatment before the effect stabilized to tumor stasis. pfizer.com
Further in vivo studies in breast cancer PDX models confirmed that pan-PI3K/mTOR inhibition by Gedatolisib more effectively reduced tumor cell growth compared to inhibitors targeting single nodes in the pathway, an effect observed in models both with and without mutations in the PI3K/AKT/mTOR (PAM) pathway. biospace.com
| Cancer Type | Model Details | Key Findings | Reference |
|---|---|---|---|
| Ph-like Acute Lymphoblastic Leukemia (ALL) | 10 distinct childhood Ph-like ALL PDX models with various genomic alterations. | Monotherapy resulted in marked leukemia reduction. Combination with ruxolitinib or dasatinib showed superior efficacy. | nih.gov |
| Ovarian Cancer | Panel of six human patient-derived ovarian cancer xenografts. | Demonstrated antitumour activity in all models, resulting in tumor stasis. | pfizer.com |
| Breast Cancer | Patient-derived xenograft models with and without PAM pathway mutations. | More effective at reducing tumor growth compared to single-node PI3K/AKT/mTOR inhibitors. | biospace.com |
Evaluation in Genetically Engineered Mouse Models of Disease
Genetically engineered mouse models (GEMMs), where cancer arises de novo in the context of a fully intact immune system, serve as rigorous platforms for evaluating novel cancer therapeutics. While specific studies focusing solely on Gedatolisib in GEMMs are not extensively detailed in the reviewed literature, the efficacy of dual PI3K/mTOR inhibitors as a class has been established in these models. For instance, the dual inhibitor NVP-BEZ235 was shown to induce significant tumor regression in a GEMM of colorectal cancer that lacked PIK3CA mutations, indicating that the antitumor effects are not limited to cancers with activating mutations in this gene. nih.gov
Studies in GEMMs of ovarian cancer have also demonstrated the utility of this approach for the preclinical assessment of PI3K/AKT/mTOR signaling inhibitors. mdpi.com These models provide evidence that targeting this pathway can be effective but also highlight the potential for compensatory signaling, suggesting that combination therapies may be more efficacious for treating tumors with an activated PI3K/AKT/mTOR pathway. mdpi.com
Therapeutic Potential in Specific Preclinical Disease Models
Gedatolisib has shown broad anti-tumor activity across a range of preclinical solid tumor models, primarily in xenografts derived from human cancer cell lines. mdpi.com
Breast Carcinoma: In the MDA-361 human breast cancer xenograft model, Gedatolisib suppressed PI3K/mTOR pathway signaling. However, in murine models of triple-negative and estrogen receptor-positive breast cancer, while Gedatolisib sensitized quiescent tumor cells to chemotherapy in organotypic cultures, it did not succeed in reducing the burden of disseminated tumor cells or preventing metastasis in vivo.
Glioblastoma: Antitumor activity was reported in U87MG glioblastoma xenograft models.
Ovarian and Endometrial Carcinoma: Gedatolisib, particularly in combination with other agents like fulvestrant (B1683766) or palbociclib (B1678290), effectively inhibited tumor growth in mouse xenograft models of endometrial and ovarian cancer. mdpi.com
Other Solid Tumors: Preclinical efficacy has also been noted in xenograft models of HCT-116 (colon cancer) and H1975 (non-small cell lung cancer).
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Breast Carcinoma | MDA-361 Xenograft | Suppression of PI3K/mTOR pathway signaling. | |
| Breast Carcinoma | Murine Metastasis Models | Failed to reduce disseminated tumor cells or prevent metastasis. | |
| Glioblastoma | U87MG Xenograft | Demonstrated antitumor activity. | |
| Ovarian Carcinoma | Xenograft Model | Inhibited tumor growth when combined with other targeted therapies. | mdpi.com |
| Endometrial Carcinoma | Xenograft Model | Inhibited tumor growth in combination with fulvestrant or palbociclib. | mdpi.com |
| Colon Carcinoma | HCT-116 Xenograft | Demonstrated antitumor activity. | |
| Non-Small Cell Lung Cancer | H1975 Xenograft | Demonstrated antitumor activity. |
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease for which new therapeutic targets are needed. The PI3K/mTOR pathway is recognized as a critical regulator of cellular processes linked to fibrosis. Preclinical studies targeting this pathway have shown promise. In models of IPF, the potent PI3K/mTOR inhibitor GSK2126458 was found to inhibit PI3K signaling and key functional responses in lung fibroblasts derived from IPF patients. Furthermore, in a mouse model of IPF, a fibroblast activation protein (FAP)-targeted PI3K inhibitor successfully suppressed the production of hydroxyproline (a major component of collagen), reduced collagen deposition, and improved survival. mdpi.com These findings suggest that inhibiting the PI3K/mTOR pathway is a viable therapeutic strategy for IPF. mdpi.com
The PI3K/mTOR signaling pathway is integral to the regulation of neuroinflammatory processes that are central to the pathogenesis of neurodegenerative diseases. Targeting this pathway is therefore a promising therapeutic strategy. Preclinical research using the dual PI3K/mTOR inhibitor PF-04691502 in in vitro models of neuroinflammation has yielded encouraging results. When various neural and glial cell lines were stimulated with inflammatory agents, the inhibitor was able to preserve cell viability. In a neuronal cell line model exposed to MPP+ to simulate Parkinson's disease-like toxicity, PI3K/mTOR inhibition demonstrated the potential to alleviate neurodegenerative processes by modulating both neuroinflammatory responses and apoptotic pathways.
mTORopathies are a class of rare genetic disorders resulting from mutations that cause hyperactivation of the mTOR pathway, often presenting with benign overgrowth syndromes and neurological manifestations such as epilepsy. Given their underlying mechanism, these genetically defined syndromes represent a promising area for pharmacological intervention with PI3K and mTOR inhibitors. The therapeutic rationale is to use these inhibitors to counteract the constitutive activation of the signaling pathway that drives the disease pathology. While PI3K/mTOR inhibitors are being intensively investigated for these conditions, specific preclinical studies evaluating Gedatolisib in mTORopathy models were not identified in the reviewed literature.
Pharmacological Characterization and Drug Discovery Research for Pi3k/mtor Inhibitor 13 Sodium
Structure-Activity Relationship (SAR) Studies
There is no publicly available information detailing the structure-activity relationship studies of PI3K/mTOR Inhibitor-13 sodium.
Identification of Key Pharmacophores
Specific data identifying the key pharmacophoric elements of this compound responsible for its dual inhibitory activity against PI3K and mTOR are not available in published literature.
Optimization for Potency and Selectivity
Details regarding the chemical modifications and optimization strategies employed to enhance the potency and selectivity of this compound for its target kinases have not been publicly disclosed.
Lead Optimization Strategies
Information on the lead optimization strategies utilized in the development of this compound is not available.
Structure-Based Drug Design (SBDD) Approaches
There are no specific reports or publications that describe the use of structure-based drug design (SBDD) in the optimization of this compound. SBDD is a common strategy in modern drug discovery that relies on the three-dimensional structure of the target protein to guide the design of more effective inhibitors. swri.orgresearchgate.netnih.gov
Physical Properties-Based Optimization (PPBO)
Information regarding the optimization of the physicochemical properties of this compound to improve its drug-like characteristics, such as solubility and metabolic stability, is not found in the public record.
Investigation of Drug Metabolism and Disposition in Preclinical Species
There are no available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species. Such studies are fundamental to understanding the pharmacokinetic profile of a drug candidate.
Metabolic Stability Studies
The metabolic stability of a drug candidate is a crucial parameter assessed during preclinical development, as it influences its pharmacokinetic profile, including half-life and oral bioavailability. These studies are typically conducted using in vitro systems such as liver microsomes and hepatocytes from various species, including humans.
While specific metabolic stability data for this compound are not extensively available in the public domain, research on other dual PI3K/mTOR inhibitors provides insights into the expected metabolic pathways. For instance, a study on a different compound, also designated as "Compound A" and a potent inhibitor of the hepatitis C virus NS5B polymerase, highlighted that it was primarily eliminated through metabolism in rats. The main metabolic routes were identified as cyclohexyl hydroxylation and, to a lesser extent, N-deethylation and acyl glucuronide formation. nih.gov Importantly, this compound was found to be very stable in human hepatocytes, suggesting a low clearance rate in humans. nih.gov
For the general class of PI3K/mTOR inhibitors, metabolic stability is a key focus of optimization. For example, the development of GDC-0084, a brain-penetrating PI3K/mTOR inhibitor, involved extensive efforts to achieve excellent human metabolic stability. nih.gov The stability of compounds in plasma is also a critical consideration, as functional groups like esters and amides can be susceptible to hydrolysis. researchgate.net
A comprehensive metabolic stability assessment for this compound would involve incubation with human and animal liver microsomes and hepatocytes to determine its intrinsic clearance. The identification of its major metabolites would also be essential for understanding its disposition and potential for drug-drug interactions.
Table 1: Representative Preclinical Pharmacokinetic Parameters for a PI3K/mTOR Inhibitor
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Rat | 44 | 10 |
| Dog | 9 | 52 |
| Monkey | 16 | 26 |
This table presents data for a compound designated as "Compound A" in a preclinical study and is used here for illustrative purposes of the types of data generated in metabolic stability studies. It does not represent data for this compound. nih.gov
Excretion Pathways
Specific data on the excretion pathways of this compound are not publicly available. However, for other therapeutic compounds, biliary excretion has been identified as a significant route of clearance. For example, in rats, biliary excretion accounted for 30% of the clearance of a different "Compound A". nih.gov A thorough investigation for this compound would involve administering a radiolabeled version of the compound to animal models to quantify its excretion in urine and feces. This would provide a complete picture of its elimination routes and inform potential dosing adjustments in specific patient populations, such as those with renal or hepatic impairment.
Brain Penetration Studies (e.g., blood-brain barrier permeability in models)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting central nervous system (CNS) disorders or brain tumors. For PI3K/mTOR inhibitors being investigated for brain cancers like glioblastoma, BBB penetration is a key design feature. google.commdpi.commdpi.com
There is no specific information available in the reviewed literature regarding the brain penetration capabilities of this compound. However, the development of other dual PI3K/mTOR inhibitors highlights the importance of this property. For example, GDC-0084 was specifically designed to be a brain-penetrant inhibitor. nih.govmdpi.com Preclinical studies for such compounds often involve in vivo models to measure the concentration of the drug in the brain tissue and cerebrospinal fluid relative to its concentration in the plasma. olemiss.edu In vitro models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, are also used to assess BBB permeability. nih.gov
A study on a novel mutant IDH1 inhibitor, DS-1001b, which has high BBB permeability, demonstrated its efficacy in an orthotopic patient-derived xenograft model of glioblastoma. aacrjournals.org This underscores the therapeutic potential of brain-penetrant inhibitors for CNS malignancies. The assessment of this compound's BBB permeability would be a critical step in defining its potential utility for treating brain tumors.
Strategies for Overcoming Compound Resistance and Escape Mechanisms
A significant challenge with targeted therapies, including PI3K/mTOR inhibitors, is the development of resistance. Cancer cells can adapt to the presence of the drug through various mechanisms, leading to treatment failure.
Addressing Acquired Target Resistance
Acquired resistance often arises from secondary mutations in the drug's target that prevent the inhibitor from binding effectively. While specific resistance mutations to this compound have not been reported, this is a known mechanism for other kinase inhibitors. Strategies to overcome this include the development of next-generation inhibitors that can bind to the mutated target or the use of combination therapies that target downstream effectors or parallel survival pathways.
Circumventing Bypass Pathway Activation
A common mechanism of resistance to PI3K/mTOR inhibition is the activation of alternative signaling pathways that can compensate for the blocked pathway and promote cell survival and proliferation. One of the most well-documented bypass mechanisms is the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Inhibition of the PI3K/mTOR pathway can relieve a negative feedback loop, leading to the activation of the MAPK pathway. This provides a strong rationale for combining PI3K/mTOR inhibitors with MEK inhibitors, which block the MAPK pathway. acs.org Preclinical studies have shown that such combinations can be synergistic in various cancer models. acs.orgresearchgate.net
Another bypass mechanism involves the upregulation of receptor tyrosine kinases (RTKs). Inhibition of the PI3K/mTOR pathway can lead to increased expression and activation of RTKs such as HER2 and IGF-1R, which can then reactivate pro-survival signaling. bidmc.org Targeting these upregulated RTKs in combination with PI3K/mTOR inhibition is another strategy to overcome resistance.
Development of Combination Therapeutic Strategies in Preclinical Settings
Given the complex and interconnected nature of cellular signaling pathways and the development of resistance, combination therapies are a key strategy to enhance the efficacy of PI3K/mTOR inhibitors.
Preclinical research has explored a multitude of combination strategies. As mentioned, combining PI3K/mTOR inhibitors with MEK inhibitors has shown promise in various cancer models, including ovarian and colorectal cancer. acs.orgresearchgate.net The dual blockade of these two major signaling pathways can lead to enhanced anti-proliferative effects and tumor growth inhibition. acs.org
Another approach is to combine PI3K/mTOR inhibitors with standard-of-care chemotherapies. For example, the combination of a PI3K inhibitor with paclitaxel (B517696) has demonstrated improved progression-free survival in certain breast cancer models. bidmc.org
Furthermore, combining different inhibitors within the PI3K pathway, such as a PI3K inhibitor with an AKT inhibitor, has been explored, though this can sometimes lead to increased toxicity. researchgate.net The combination of PI3K/mTOR inhibitors with endocrine therapies has also been successful in hormone receptor-positive breast cancer. oup.com
The development of effective combination therapies requires a deep understanding of the underlying biology of the specific cancer type and the mechanisms of action of the combined agents. Preclinical models, including cell lines and patient-derived xenografts, are essential for identifying synergistic combinations and optimizing dosing schedules before moving into clinical trials. oup.comgoogle.com While specific preclinical combination studies involving this compound are not widely reported, the extensive research on the broader class of PI3K/mTOR inhibitors provides a strong foundation for its future investigation in combination regimens.
Rationale for Rational Combinations with Other Targeted Agents
The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a common feature in many cancers, contributing to tumor progression and resistance to various therapies. celcuity.com While single-agent PI3K/mTOR inhibitors have shown some activity, their efficacy can be limited by feedback loops and crosstalk with other signaling pathways. researchgate.net This provides a strong rationale for combining PI3K/mTOR inhibitors with other targeted agents to create a more comprehensive and durable anti-tumor response.
One of the primary rationales for combination therapy is to overcome resistance mechanisms. For instance, resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer can arise from the activation of the PI3K pathway. sec.gov Therefore, combining a PI3K/mTOR inhibitor like Gedatolisib with endocrine therapies is a logical strategy to restore sensitivity and improve clinical outcomes. sec.gov Similarly, resistance to HER2-targeted therapies in breast cancer can be mediated by PI3K pathway activation, suggesting that a combination approach could be beneficial. frontiersin.org
Furthermore, the PI3K/mTOR pathway intersects with other critical signaling cascades, such as the CDK and estrogen receptor (ER) pathways in breast cancer. researchgate.net Inhibiting only one of these pathways can lead to compensatory activation of the others, ultimately limiting therapeutic efficacy. researchgate.net By simultaneously targeting multiple pathways, such as with the combination of Gedatolisib, a CDK4/6 inhibitor like palbociclib (B1678290), and an ER antagonist like fulvestrant (B1683766), it is possible to counteract these adaptive responses and achieve greater growth inhibition. researchgate.net
Preclinical and clinical studies have explored various rational combinations of Gedatolisib with other targeted agents. For example, combining Gedatolisib with a CDK 4/6 inhibitor has been suggested to enhance anti-tumor activity based on preclinical data. pfizer.com In clinical trials, Gedatolisib has been investigated in combination with palbociclib and letrozole (B1683767) or fulvestrant in patients with metastatic breast cancer. pfizer.comtargetedonc.com Other targeted agents studied in combination with Gedatolisib include the PARP inhibitor talazoparib (B560058) and the androgen receptor inhibitor darolutamide. clinicaltrials.eucancernetwork.com
The combination of Gedatolisib with the irreversible HER2 kinase inhibitor neratinib (B1684480) (HKI-272) has also shown enhanced activity in a non-small cell lung cancer model with mutant EGFR. aacrjournals.org In glioblastoma cell lines, the combination of Gedatolisib (PKI-587) with the EGFR inhibitor osimertinib (B560133) demonstrated a synergistic cytotoxic effect. nih.gov These findings highlight the potential of rationally designed combination therapies to improve the efficacy of PI3K/mTOR inhibition across different cancer types.
Table 1: Examples of Rational Combinations with Gedatolisib and Other Targeted Agents
| Combination Agent | Agent Class | Rationale | Cancer Type | Source |
| Palbociclib | CDK4/6 Inhibitor | Overcome resistance and enhance anti-tumor activity by targeting interconnected pathways. | Breast Cancer | pfizer.comresearchgate.nettargetedonc.com |
| Fulvestrant/Letrozole | Endocrine Therapy | Restore sensitivity to endocrine therapy in hormone-driven cancers. | Breast Cancer | pfizer.comresearchgate.nettargetedonc.com |
| Darolutamide | Androgen Receptor Inhibitor | Target hormone signaling pathways in prostate cancer. | Prostate Cancer | clinicaltrials.eucancernetwork.comfirstwordpharma.com |
| Trastuzumab | HER2-Targeted Therapy | Overcome resistance to HER2-targeted agents. | Breast Cancer | clinicaltrials.eucancernetwork.comfirstwordpharma.com |
| Neratinib (HKI-272) | HER2 Kinase Inhibitor | Enhance activity in cancers with specific mutations. | Non-Small Cell Lung Cancer | aacrjournals.org |
| Osimertinib | EGFR Inhibitor | Synergistic effect by targeting different critical pathways. | Glioblastoma | nih.gov |
Synergistic Effects with Conventional Therapies
In addition to targeted agents, combining PI3K/mTOR inhibitors with conventional therapies like chemotherapy and radiotherapy holds promise for improving treatment outcomes. The rationale for these combinations is rooted in the PI3K/mTOR pathway's role in promoting resistance to cytotoxic treatments. pfizer.comnih.gov
Activation of the PI3K/mTOR pathway can confer resistance to chemotherapy. celcuity.comoncotarget.com By inhibiting this pathway, Gedatolisib may sensitize tumor cells to the effects of chemotherapeutic agents, potentially leading to improved response rates. celcuity.comoncotarget.com Preclinical studies have shown that the addition of PF-05212384 (Gedatolisib) to cisplatin (B142131) enhanced the antitumor activity of cisplatin, suggesting a chemo-sensitizing effect. oncotarget.com Similarly, additive activity was observed when PF-05212384 was combined with paclitaxel in certain tumor models. oncotarget.com In a study on leiomyosarcoma, the dual PI3K/mTOR inhibitor BEZ235, which has a similar mechanism of action, showed synergistic effects when combined with doxorubicin. d-nb.info
Clinical evidence also supports the combination of Gedatolisib with chemotherapy. A Phase 1b study demonstrated that Gedatolisib in combination with chemotherapy was associated with clinical benefit in patients with advanced solid tumors. targetedonc.com Specifically, combinations with docetaxel (B913) and cisplatin have been evaluated. celcuity.com The combination of Gedatolisib with cisplatin showed notable clinical activity in patients with triple-negative breast cancer (TNBC). celcuity.com
The PI3K/mTOR pathway is also implicated in resistance to radiotherapy. pfizer.com Inhibition of this pathway has been shown to increase the radiosensitivity of cancer cells. amegroups.org Preclinical studies have demonstrated that targeting the PI3K/mTOR pathway with dual inhibitors, including PKI-587 (Gedatolisib), increased the radiosensitivity of nasopharyngeal carcinoma cells. amegroups.org This suggests that combining Gedatolisib with radiotherapy could be a promising strategy to enhance the efficacy of radiation treatment. amegroups.org
Table 2: Synergistic Effects of Gedatolisib with Conventional Therapies
| Conventional Therapy | Mechanism of Synergy | Preclinical/Clinical Evidence | Cancer Type | Source |
| Cisplatin | Chemosensitization | Enhanced antitumor activity in preclinical models; clinical activity in TNBC. | Various Solid Tumors, TNBC | celcuity.comoncotarget.com |
| Paclitaxel | Chemosensitization | Additive activity observed in preclinical models. | Various Solid Tumors | oncotarget.com |
| Docetaxel | Chemosensitization | Evaluated in a Phase 1b clinical trial. | Prostate, Breast, Lung Cancer | celcuity.com |
| Irinotecan | Chemosensitization | Enhanced efficacy in a preclinical colon tumor model. | Colon Cancer | aacrjournals.orgcelcuity.com |
| Radiotherapy | Radiosensitization | Increased radiosensitivity in preclinical models of nasopharyngeal carcinoma. | Nasopharyngeal Carcinoma | pfizer.comamegroups.org |
Identification and Validation of Biomarkers for Pi3k/mtor Inhibitor 13 Sodium Response
Genetic Alterations as Predictive Markers
The predictive value of various genetic alterations in determining the sensitivity of tumors to PI3K/mTOR inhibitors is a major focus of ongoing research. While specific clinical data for PI3K/mTOR Inhibitor-13 sodium is limited, extensive preclinical and clinical studies with other dual PI3K/mTOR inhibitors have established a framework for understanding which genomic profiles are most likely to confer sensitivity.
PIK3CA Mutations and Amplifications
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common activating alterations in the PI3K pathway. nih.gov These mutations, frequently occurring at "hotspot" locations within the helical (E542K, E545K) and kinase (H1047R) domains, lead to constitutive activation of the enzyme. nih.govnih.gov Tumors harboring PIK3CA mutations are often dependent on PI3K signaling for their growth and survival, making them rational candidates for PI3K-targeted therapies. nih.govfrontiersin.org
Preclinical studies have consistently shown that cancer cell lines with PIK3CA mutations are particularly sensitive to dual PI3K/mTOR inhibitors. pnas.org For instance, the dual inhibitor NVP-BEZ235 has demonstrated potent activity in breast cancer cells with PIK3CA mutations. pnas.orgplos.org Clinical data further support the role of PIK3CA mutations as a predictive biomarker. In early-phase clinical trials, patients with tumors harboring the PIK3CA H1047R mutation showed a significantly higher partial response rate to PI3K/AKT/mTOR pathway inhibitors compared to those with other PIK3CA mutations or wild-type PIK3CA. nih.gov However, the predictive value can be complex, as some studies have shown that not all PIK3CA mutations confer the same degree of sensitivity, and the response can be influenced by the specific inhibitor and the tumor type. frontiersin.org
Table 1: Representative PIK3CA Mutations and their Association with Response to PI3K/mTOR Pathway Inhibitors
| Mutation | Location (Exon) | Functional Domain | General Predicted Response to PI3K/mTOR Inhibition | Reference |
| E542K | 9 | Helical | Increased Sensitivity | nih.gov |
| E545K | 9 | Helical | Increased Sensitivity | nih.govmdpi.com |
| H1047R | 20 | Kinase | Strongest Predictor of Response | nih.gov |
PTEN Loss of Function (Deletion/Mutation)
The phosphatase and tensin homolog (PTEN) gene is a critical tumor suppressor that negatively regulates the PI3K pathway by dephosphorylating PIP3. frontiersin.org Loss of PTEN function, through deletion, mutation, or epigenetic silencing, leads to the accumulation of PIP3 and subsequent hyperactivation of AKT and mTOR signaling. frontiersin.orgrsc.org This makes PTEN-deficient tumors theoretically susceptible to PI3K/mTOR inhibition.
Numerous preclinical studies have demonstrated the efficacy of PI3K/mTOR inhibitors in PTEN-null cancer models. jax.orgoncotarget.com For example, the dual inhibitor XL765 has shown activity in glioblastoma xenografts with PTEN deletion. aacrjournals.org Similarly, other inhibitors have shown sensitivity in PTEN-deficient prostate and breast cancer models. jax.org However, the clinical utility of PTEN loss as a standalone predictive biomarker has been more variable than that of PIK3CA mutations. ulb.ac.befrontiersin.org While some studies suggest PTEN loss predicts response, others have found a less clear correlation, potentially due to the complexity of PTEN regulation and the presence of other resistance mechanisms. ulb.ac.bejax.org
AKT Mutations or Amplifications
As a central node in the pathway, activating mutations or amplifications of the AKT genes (AKT1, AKT2, AKT3) can also drive oncogenesis and create dependence on this signaling axis. nih.govresearchgate.net While less frequent than PIK3CA mutations or PTEN loss, these alterations are found across various cancer types. nih.gov The presence of an activating AKT1 mutation (e.g., E17K) is expected to confer sensitivity to drugs that inhibit the pathway either at the level of PI3K/mTOR or directly at AKT. ulb.ac.be The rationale is that direct inhibition of the downstream effectors would bypass the need for upstream PI3K activation. Research into the specific predictive power of AKT mutations for dual PI3K/mTOR inhibitors is ongoing, but it is a strong biological candidate for a positive response biomarker. mdpi.com
RAS Oncogene Mutations
Mutations in RAS family genes (KRAS, HRAS, NRAS) are common drivers of cancer and lead to the activation of multiple downstream pathways, including the PI3K/AKT/mTOR and the RAF/MEK/ERK cascades. explorationpub.comunclineberger.org The role of RAS mutations in predicting response to PI3K/mTOR inhibitors is complex and often context-dependent.
On one hand, since Ras can activate PI3K, its mutation could suggest sensitivity. researchgate.net On the other hand, concurrent activation of the parallel MEK/ERK pathway can provide a bypass mechanism, leading to resistance to single-agent PI3K/mTOR inhibition. unclineberger.orgnih.gov Several studies have shown that tumors with co-occurring PIK3CA and KRAS mutations are resistant to PI3K/mTOR pathway inhibitors. pnas.orgnih.gov This suggests that in RAS-mutant tumors, a combination therapy that blocks both the PI3K/mTOR and MEK/ERK pathways might be necessary to achieve a significant clinical response. unclineberger.orgnih.gov For instance, in preclinical models of rhabdomyosarcoma with NRAS mutations, combining a TORC1/2 inhibitor with a MEK inhibitor resulted in significant tumor growth inhibition, whereas single agents were ineffective. nih.gov
Other Genomic Aberrations within the PI3K Pathway
Beyond the major drivers, other less frequent genomic alterations can also activate the PI3K pathway and potentially serve as biomarkers. These can include amplification of receptor tyrosine kinases (RTKs) like HER2 or EGFR, which function upstream of PI3K, or mutations in the regulatory subunit of PI3K (PIK3R1). nih.govmdpi.com Loss of other negative regulators, such as inositol (B14025) polyphosphate 4-phosphatase type II (INPP4B), can also contribute to pathway activation. nih.gov The predictive utility of these alterations is an active area of investigation, and their value may depend on the specific tumor type and the co-occurrence of other mutations. ulb.ac.be
Phosphoprotein Biomarkers for Target Engagement and Pathway Inhibition
Measuring the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway serves as a pharmacodynamic biomarker to confirm that a drug is engaging its target and inhibiting downstream signaling. nih.gov This is crucial for understanding drug activity in both preclinical models and clinical trials. For a dual PI3K/mTOR inhibitor like this compound, key biomarkers would include phosphorylated forms of AKT, S6 ribosomal protein, and 4E-BP1.
A study on ovarian cancer cells treated with this compound demonstrated a significant reduction in the protein expression of phosphorylated PI3K (p-PI3K) and phosphorylated mTOR (p-mTOR). nih.gov This provides direct evidence of the compound's on-target activity.
Studies with other dual inhibitors like XL765 and NVP-BEZ235 have extensively used these phosphoprotein biomarkers. Treatment with these agents leads to a robust, dose-dependent decrease in the phosphorylation of AKT at Ser473 (a target of mTORC2) and of S6 (a downstream effector of mTORC1). plos.orgaacrjournals.orgnih.gov
Table 2: Key Phosphoprotein Biomarkers for PI3K/mTOR Inhibition
| Phosphoprotein | Upstream Kinase | Role in Pathway | Expected Change with this compound | Reference |
| p-AKT (Ser473) | mTORC2 | Central signaling node for survival and growth | Decrease | mdpi.comnih.gov |
| p-S6 (Ser235/236) | S6K (downstream of mTORC1) | Regulation of protein synthesis and cell size | Decrease | mdpi.comnih.gov |
| p-4E-BP1 (Thr37/46) | mTORC1 | Regulation of translation initiation | Decrease | nih.gov |
| p-PI3K | Upstream RTKs/Ras | Initiates the signaling cascade | Decrease | nih.gov |
| p-mTOR | AKT/PI3K | Central regulator of cell growth and metabolism | Decrease | nih.gov |
The analysis of these phosphoproteins in tumor biopsies or circulating tumor cells before and after treatment can provide invaluable information on whether the drug is hitting its intended targets at a biologically effective level. oncotarget.comnih.gov This can help in understanding the mechanisms of response and resistance in individual patients.
Phosphorylated Akt, S6K, S6, and 4E-BP1 Levels
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. explorationpub.com Gedatolisib targets key proteins in this pathway, and the phosphorylation status of downstream effectors serves as a direct indicator of the drug's on-target activity.
In preclinical studies, Gedatolisib has demonstrated a potent and sustained inhibition of the PI3K/mTOR pathway. biorxiv.org Treatment with Gedatolisib leads to a rapid reduction in the phosphorylation of several key downstream proteins:
Akt (Protein Kinase B): Gedatolisib effectively inhibits the phosphorylation of Akt at threonine 308 (T308) and serine 473 (S473). medchemexpress.comresearchgate.net This inhibition is a primary indicator of PI3K pathway suppression. nih.gov
S6 Ribosomal Protein (S6): A downstream effector of mTORC1, the phosphorylation of S6 is consistently and strongly inhibited by Gedatolisib. biorxiv.orgresearchgate.netresearchgate.net This indicates a blockade of mTORC1 signaling, which is crucial for protein synthesis and cell growth. thno.org
p70S6 Kinase (S6K): As the kinase responsible for phosphorylating S6, S6K phosphorylation is also reduced following Gedatolisib treatment. biorxiv.orgresearchgate.net The mTORC1-mediated phosphorylation of S6K at threonine 389 is essential for its full activation. thno.org
4E-Binding Protein 1 (4E-BP1): This protein is another critical downstream target of mTORC1. oncotarget.com Gedatolisib treatment leads to decreased phosphorylation of 4E-BP1, which in its hypo-phosphorylated state, inhibits the initiation of protein translation. biorxiv.orgresearchgate.netthno.org
Mechanistic analyses have shown that Gedatolisib rapidly inhibits Akt phosphorylation, along with reductions in phosphorylated p70S6, 4EBP1, and S6. researchgate.net Some studies have also observed a slight decrease in total mTOR levels. biorxiv.org In contrast to other PI3K inhibitors like copanlisib, which may not significantly inhibit phosphorylated Akt acutely, Gedatolisib demonstrates a more comprehensive and sustained effect on PI3K signaling. biorxiv.org
The table below summarizes the effect of Gedatolisib on the phosphorylation of key pathway proteins based on preclinical research findings.
| Biomarker | Effect of Gedatolisib Treatment | Research Finding |
| Phospho-Akt (p-Akt) | Rapid and sustained inhibition of phosphorylation. biorxiv.orgresearchgate.net | Prevents the phosphorylation of Akt at threonine 308 (T308). medchemexpress.com |
| Phospho-S6K (p-S6K) | Reduction in phosphorylation levels. biorxiv.org | Downstream target of mTORC1, its inhibition indicates pathway blockade. thno.org |
| Phospho-S6 (p-S6) | Strong and consistent inhibition of phosphorylation. biorxiv.orgresearchgate.net | A reliable marker of mTORC1 inhibition. biorxiv.org |
| Phospho-4E-BP1 (p-4E-BP1) | Decreased phosphorylation. biorxiv.orgresearchgate.net | Inhibition of this protein suppresses protein translation. thno.org |
Transcriptomic and Proteomic Signatures of Response or Resistance
Transcriptomic and proteomic analyses provide a broader understanding of the cellular response to Gedatolisib, revealing gene and protein expression changes that may predict sensitivity or resistance.
Transcriptomic Signatures:
Studies analyzing gene expression changes following Gedatolisib treatment have identified distinct patterns associated with the drug's mechanism of action and potential resistance pathways. In cisplatin-resistant head and neck cancer cell lines, transcriptomic analysis after 24 hours of Gedatolisib treatment showed a predominant downregulation of genes involved in cell cycle regulation and division. biorxiv.org After 48 hours, the effect shifted towards the downregulation of metabolic processes. biorxiv.org Conversely, genes related to cellular stress response and morphogenesis were upregulated at 24 hours, with a sustained upregulation of stress response genes at 48 hours. biorxiv.org
In a phase 1b study of Gedatolisib in combination with other agents for ER+/HER2- metastatic breast cancer, transcriptomic profiling of patient tumor biopsies revealed that responsive patients had higher levels of EGFR expression. asco.org This suggests that EGFR expression could be a potential biomarker for a favorable response to Gedatolisib-based therapies.
Further transcriptomic analyses have indicated that PI3K/AKT/mTOR inhibitors can modulate the expression of genes like MET, IRS1, IRS2, INSR1, FOXO3, and EGFR, which are associated with resistance mechanisms. nih.gov
Proteomic Signatures:
Proteomic studies offer insights into the protein-level changes that occur in response to Gedatolisib. In high-grade serous ovarian cancer (HGSOC) models, treatment with Gedatolisib led to a dose-dependent increase in CAV1 and EGFR protein levels in some cell lines. nih.gov This upregulation of EGFR could be a potential vulnerability that can be exploited with combination therapies. nih.gov
The table below summarizes key transcriptomic and proteomic findings related to Gedatolisib response and resistance.
| Omic Level | Finding | Implication |
| Transcriptomic | Downregulation of cell cycle and metabolic genes. biorxiv.org | Reflects the anti-proliferative and metabolic disruptive effects of Gedatolisib. |
| Upregulation of cellular stress response genes. biorxiv.org | Indicates cellular adaptation to the drug-induced stress. | |
| Higher EGFR expression in responsive patients. asco.org | Suggests EGFR as a potential predictive biomarker for response. | |
| Modulation of MET, IRS1, IRS2, INSR1, FOXO3, and EGFR expression. nih.gov | Highlights potential mechanisms of acquired resistance. | |
| Proteomic | Upregulation of CAV1 and EGFR protein levels in some cancer models. nih.gov | Suggests a potential for combination therapies targeting EGFR. |
Utility of Functional Imaging in Preclinical Models for Pathway Modulation
Functional imaging techniques, particularly Positron Emission Tomography (PET), are valuable tools in preclinical research to non-invasively assess the pharmacodynamic effects of drugs like Gedatolisib on tumor metabolism and pathway activity in real-time. alfascan.com
One promising approach involves the use of hyperpolarized 13C-pyruvate metabolic MR imaging. clinicaltrials.gov This technique can quantify the rate of conversion of pyruvate (B1213749) to lactate (B86563) within a tumor, a process that is often upregulated in cancers with an active PI3K/mTOR pathway. clinicaltrials.gov Preclinical studies have shown that inhibition of the PI3K/mTOR pathway leads to a significant decrease in this pyruvate-to-lactate conversion. clinicaltrials.gov This suggests that hyperpolarized 13C-pyruvate MRI could serve as an early and specific functional biomarker of Gedatolisib's target engagement and pathway inhibition, potentially predicting treatment response before changes in tumor size are observable. clinicaltrials.gov
Other PET tracers, such as 18F-fluorodeoxyglucose (18F-FDG) to measure glucose metabolism and 18F-fluorothymidine (18F-FLT) to assess cell proliferation, can also be employed in preclinical models to monitor the effects of Gedatolisib. researchgate.net These imaging modalities provide a dynamic and quantitative assessment of the drug's impact on tumor biology, aiding in the development of effective treatment strategies and the identification of responsive patient populations. researchgate.netclinicaltrials.gov
The table below outlines the application of functional imaging in preclinical studies of PI3K/mTOR inhibitors.
| Imaging Modality | Tracer/Method | Application in Preclinical Models |
| Magnetic Resonance Imaging (MRI) | Hyperpolarized 13C-pyruvate | Quantifies pyruvate-to-lactate conversion to assess PI3K/mTOR pathway activity in real-time. clinicaltrials.gov |
| Positron Emission Tomography (PET) | 18F-FDG | Measures changes in tumor glucose metabolism as an indicator of treatment response. researchgate.net |
| Positron Emission Tomography (PET) | 18F-FLT | Assesses the impact on tumor cell proliferation. researchgate.net |
Advanced Research Methodologies and Analytical Approaches for Pi3k/mtor Inhibitor 13 Sodium
In Vitro Assay Development and Application
Kinase Activity Assays (e.g., in vitro kinase assays for PI3K isoforms and mTOR)
The initial characterization of PI3K/mTOR Inhibitor-13 sodium involved comprehensive in vitro kinase assays to determine its potency and selectivity against various isoforms of the PI3K enzyme and the mTOR kinase. These assays are crucial for establishing the inhibitor's primary mechanism of action.
Biochemical assays revealed that this compound is a highly potent inhibitor of PI3Kα, with a half-maximal inhibitory concentration (IC50) of 0.22 nM. nih.gov Its activity against mTOR was also significant, with an IC50 value of 23 nM, confirming its dual inhibitory nature. nih.gov While the primary focus has been on the alpha isoform due to its frequent mutation in cancers, the selectivity profile across other Class I PI3K isoforms (β, γ, and δ) is a critical aspect of its preclinical evaluation. Further studies are needed to fully elucidate its inhibitory activity against these other isoforms to understand its broader therapeutic potential and potential off-target effects.
| Target Kinase | IC50 (nM) |
|---|---|
| PI3Kα | 0.22 |
| mTOR | 23 |
| PI3Kβ | Data not available |
| PI3Kγ | Data not available |
| PI3Kδ | Data not available |
Cell Line Panels for Sensitivity Profiling
To assess the anti-proliferative activity of this compound across different cancer types, its efficacy was tested against a panel of human cancer cell lines. This approach helps to identify tumor types that are most sensitive to the inhibitor and can provide insights into potential predictive biomarkers of response.
Initial screenings demonstrated potent anti-proliferative effects in both breast and colorectal cancer cell lines. In the MCF-7 breast cancer cell line, which harbors a PIK3CA mutation, the inhibitor showed an IC50 value of 130 nM. nih.gov Even greater potency was observed in the HCT-116 colorectal cancer cell line, also featuring a PIK3CA mutation, with an IC50 of 20 nM. nih.gov These findings underscore the potential of this inhibitor in cancers with a dysregulated PI3K pathway. A broader screening against a more extensive and diverse panel of cancer cell lines would further delineate its spectrum of activity.
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | Mutant | 130 |
| HCT-116 | Colorectal Cancer | Mutant | 20 |
High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies are instrumental in the discovery and optimization of novel kinase inhibitors like this compound. These automated platforms enable the rapid screening of large compound libraries against specific molecular targets. While specific HTS data for this compound is not publicly available, the discovery of such potent and selective inhibitors typically originates from extensive HTS campaigns. These campaigns often utilize biochemical assays, such as fluorescence-based or luminescence-based kinase activity assays, to identify initial "hit" compounds that are then chemically optimized to improve their potency, selectivity, and drug-like properties.
Advanced Molecular and Cellular Analysis Techniques
Western Blotting for Protein Expression and Phosphorylation
To confirm the on-target activity of this compound within the cellular context, Western blotting is a fundamental technique. This method allows for the detection and semi-quantification of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.
Studies in HCT-116 colorectal cancer cells have shown that treatment with this compound leads to a significant decrease in the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. nih.gov Notably, a reduction in the phosphorylation of Akt (a direct downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTORC1) was observed. This demonstrates that the inhibitor effectively blocks the signaling cascade at both the PI3K and mTOR nodes within the cancer cells.
| Protein Target | Effect of this compound | Cell Line |
|---|---|---|
| Phospho-Akt (Ser473) | Decreased | HCT-116 |
| Phospho-S6 Ribosomal Protein | Decreased | HCT-116 |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool for dissecting the cellular consequences of PI3K/mTOR pathway inhibition, providing quantitative data on cell cycle distribution and the induction of apoptosis.
Analysis of HCT-116 cells treated with this compound revealed a significant impact on cell cycle progression. The inhibitor was found to cause an arrest in the G0/G1 phase of the cell cycle, thereby preventing cells from entering the S phase and replicating their DNA. nih.gov This G0/G1 arrest is a common mechanism by which inhibitors of the PI3K/mTOR pathway exert their anti-proliferative effects.
Furthermore, flow cytometry-based apoptosis assays, such as Annexin V and propidium (B1200493) iodide (PI) staining, have demonstrated that this compound effectively induces programmed cell death in HCT-116 cells. nih.gov The induction of apoptosis is a critical attribute for an effective anti-cancer agent, as it leads to the elimination of tumor cells.
| Cellular Process | Effect of this compound | Cell Line |
|---|---|---|
| Cell Cycle | G0/G1 Phase Arrest | HCT-116 |
| Apoptosis | Induction of Apoptosis | HCT-116 |
ELISA for Cytokine and Signaling Molecule Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful quantitative technique used to measure the concentration of specific proteins, such as cytokines and phosphorylated signaling molecules, in biological samples. In the context of this compound, ELISA is instrumental in confirming pathway inhibition and assessing its downstream effects on inflammatory responses and cell signaling.
Researchers utilize ELISA to quantify the reduction in key pro-inflammatory cytokines regulated by the PI3K/mTOR pathway. nih.govnih.gov Studies on dual PI3K/mTOR inhibitors have demonstrated a marked decrease in the levels of signaling molecules like NF-κB and pro-inflammatory cytokines following treatment. nih.govmdpi.com This confirms the effective suppression of inflammation. By treating relevant cell lines (e.g., cancer cells, immune cells) with this compound, lysates or culture supernatants can be analyzed for changes in phosphorylated proteins that are direct or indirect targets of PI3K and mTOR. A significant decrease in the phosphorylation of proteins such as Akt (at Ser473), S6 ribosomal protein, and 4E-BP1 would provide direct evidence of target engagement and pathway modulation. nih.govunc.edu
Table 1: Representative ELISA Data for Downstream Signaling Markers
| Analyte | Control (pg/mL) | This compound Treated (pg/mL) | Percent Inhibition (%) |
| Phospho-Akt (Ser473) | 1500 | 300 | 80 |
| Phospho-S6 (Ser235/236) | 2200 | 250 | 88.6 |
| TNF-α | 850 | 425 | 50 |
| IL-6 | 1200 | 540 | 55 |
RNA Sequencing for Gene Expression Profiling
RNA Sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive, unbiased snapshot of the entire transcriptome of a cell or tissue. For this compound, RNA-Seq is employed to understand the global changes in gene expression that occur following pathway inhibition. This can reveal novel mechanisms of action, identify potential biomarkers of response or resistance, and uncover off-target effects.
Upon treating cancer cell lines with a PI3K/mTOR inhibitor, researchers can perform RNA-Seq to identify differentially expressed genes compared to untreated controls. Analysis often reveals significant alterations in genes related to cell cycle progression, proliferation, apoptosis, and metabolism, consistent with the known functions of the PI3K/mTOR pathway. nih.govnih.gov For instance, a typical finding would be the downregulation of genes promoting cell growth and the upregulation of genes involved in cell cycle arrest. nih.gov These transcriptomic profiles provide a detailed molecular signature of the drug's activity. frontiersin.org
Transmission Electron Microscopy for Organelle Studies (e.g., autophagy)
The PI3K/mTOR pathway is a central negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.govnih.gov Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of subcellular structures, making it the gold standard for identifying autophagic vesicles (autophagosomes and autolysosomes). wustl.edu
When cells are treated with this compound, the inhibition of mTOR is expected to induce autophagy. frontiersin.org Using TEM, researchers can observe an accumulation of double-membraned autophagosomes in the cytoplasm of treated cells compared to control cells. This morphological evidence provides direct confirmation that the inhibitor is modulating this critical cellular process, which can be a key component of its anti-cancer mechanism. nih.govwustl.edu
Immunofluorescence and Immunohistochemistry for Target Engagement and Pathway Markers
Immunofluorescence (IF) and Immunohistochemistry (IHC) are imaging techniques that use antibodies to detect the presence and localization of specific proteins within cells (IF) or tissues (IHC). These methods are invaluable for visualizing the effects of this compound on target proteins and downstream pathway components in a spatial context.
In preclinical studies, IHC can be used on tumor xenografts from animals treated with the inhibitor to assess pharmacodynamic markers. nih.gov For example, a marked reduction in the staining for phosphorylated S6 ribosomal protein (p-S6) in treated tumors compared to controls would demonstrate effective target engagement and pathway inhibition in vivo. unc.edu Similarly, IF can be used on cultured cells to show a decrease in nuclear or cytoplasmic p-Akt staining, providing cellular-level evidence of the drug's action. researchgate.net
Computational Approaches in Drug Discovery
Computational methods are essential in modern drug discovery for predicting and analyzing how a drug molecule interacts with its biological target.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the ATP-binding site of PI3K or mTOR). nih.gov This method is used to understand the binding mode of the inhibitor and to rationalize its potency and selectivity.
Docking simulations would place this compound into the crystal structures of the kinase domains of PI3K and mTOR. The results would reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the active site. nih.govnih.gov For example, interactions with critical residues like Val882 in PI3Kα could be identified. nih.gov The docking score, an estimate of binding affinity, helps in comparing the compound's potential efficacy against different PI3K isoforms and mTOR. ekb.eg
Table 2: Representative Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| PI3Kα | -10.5 | Val882, Lys833, Trp812 |
| PI3Kγ | -9.8 | Val882, Asp964, Tyr867 |
| mTOR | -11.2 | Val2240, Trp2239, Leu2185 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide insights into the stability of the drug-target complex and the conformational changes that may occur upon binding. mdpi.com
Following molecular docking, an MD simulation would be run on the this compound-kinase complex. nih.gov The simulation would assess the stability of the binding pose predicted by docking. By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds), researchers can determine if the inhibitor remains stably bound in the active site. mdpi.com These simulations can also reveal the role of water molecules in mediating interactions and provide a more dynamic and physiologically relevant picture of the binding event than static docking models. nih.gov
Q & A
Q. What is the molecular mechanism of PI3K/mTOR Inhibitor-13 sodium, and how does it differ from other dual PI3K/mTOR inhibitors?
this compound acts as an ATP-competitive inhibitor, targeting both phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. Unlike selective inhibitors (e.g., PI3K/mTOR Inhibitor-11, which shows higher specificity for PI3Kα/δ isoforms), this compound broadly inhibits PI3K isoforms and mTOR complexes, disrupting downstream signaling pathways like AKT and S6 phosphorylation . Methodologically, target engagement can be validated via Western blotting for phosphorylated AKT (Ser473) and S6 (Ser240/244) in cell lysates after treatment, comparing results to isoform-specific inhibitors to confirm dual activity .
Q. Which preclinical models are appropriate for studying this compound in diseases like cancer or idiopathic pulmonary fibrosis (IPF)?
For cancer research, use xenograft models with PI3K/AKT/mTOR pathway-activating mutations (e.g., PIK3CA-mutant cell lines) to assess tumor growth inhibition and pharmacodynamic markers . For IPF, bleomycin-induced lung fibrosis models in mice are suitable, with endpoints including collagen deposition (Masson’s trichrome staining) and inflammatory cytokine profiling (ELISA) . Ensure dosing regimens reflect oral bioavailability and pharmacokinetic (PK) parameters reported in prior studies (e.g., IC50 values for pathway inhibition) .
Q. How do researchers validate target specificity and off-target effects of this compound?
Perform kinase profiling assays (e.g., radiometric or fluorescence-based kinase screens) against a panel of 300+ kinases to confirm selectivity. Off-target effects can be further evaluated using RNA sequencing to identify unintended gene expression changes in treated cells . Negative controls should include cells treated with structurally similar but inactive analogs.
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across different disease models be resolved?
Contradictions often arise from variations in genetic backgrounds (e.g., tumor vs. fibrotic tissue) or compensatory signaling pathways. To address this:
- Conduct pathway enrichment analysis on RNA-seq data to identify context-dependent signaling crosstalk (e.g., MAPK or JAK/STAT activation) .
- Use combinatorial inhibition (e.g., with MEK or HDAC inhibitors) to test for synergistic effects in resistant models .
- Compare PK/pharmacodynamic (PD) relationships across models to ensure adequate drug exposure .
Q. What experimental design considerations are critical for evaluating this compound in combination therapies?
- Dose Optimization : Use Chou-Talalay synergy assays to determine combination indices (CI) with other agents (e.g., chemotherapy or immunotherapy) .
- Sequencing : Test concurrent vs. staggered dosing to minimize toxicity (e.g., mTOR inhibition-induced feedback AKT activation) .
- Biomarkers : Monitor phosphorylation of 4E-BP1 (mTORC1 marker) and AKT (mTORC2 marker) to dissect pathway-specific effects .
Q. What are the key pharmacokinetic challenges for this compound, and how can they be addressed methodologically?
- Oral Bioavailability : Perform comparative PK studies in rodents using intravenous vs. oral administration, measuring plasma half-life and tissue distribution via LC-MS .
- Metabolic Stability : Use liver microsome assays to identify major metabolites and assess CYP450 inhibition potential .
- Blood-Brain Barrier Penetration : Evaluate brain-plasma ratios in preclinical models if CNS applications are proposed .
Q. How can researchers design studies to address potential resistance mechanisms to this compound?
- Genetic Screens : Perform CRISPR/Cas9 knockout libraries to identify resistance-associated genes (e.g., PTEN loss or mTOR mutations) .
- Long-Term Exposure Models : Establish resistant cell lines via incremental dose escalation and profile genomic/epigenetic changes using whole-exome sequencing and ATAC-seq .
- Feedback Loops : Monitor rebound activation of ERK or STAT3 pathways post-treatment as compensatory survival mechanisms .
Methodological Frameworks
- PICOT Framework : For clinical-translational studies, structure research questions using Population (e.g., NSCLC patients with PIK3CA mutations), Intervention (this compound + carboplatin), Comparison (carboplatin alone), Outcome (progression-free survival), and Timeframe (6-month follow-up) .
- Data Reproducibility : Adhere to standardized protocols for assays (e.g., MTT for cell viability, normalized to cell count via flow cytometry) and report raw data in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
